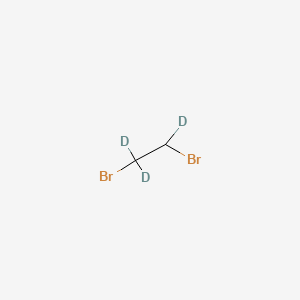
1,2-Dibromoethane-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromoethane-d3 is a deuterated derivative of 1,2-dibromoethane, with the chemical formula C2HD3Br2. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
1,2-Dibromoethane-d3 can be synthesized through several methods. One common synthetic route involves the bromination of deuterated ethylene (C2D4) with bromine (Br2) under controlled conditions. The reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions. The reaction can be represented as follows:
C2D4+Br2→C2HD3Br2
Industrial production methods for this compound are similar to those used for its non-deuterated counterpart, involving large-scale bromination processes with appropriate safety measures to handle the toxic and corrosive nature of bromine.
Analyse Chemischer Reaktionen
1,2-Dibromoethane-d3 undergoes various chemical reactions, including:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). For example, the reaction with sodium hydroxide (NaOH) can produce ethylene glycol-d3:
C2HD3Br2+2NaOH→C2HD3(OH)2+2NaBr
-
Elimination Reactions: : When treated with strong bases like potassium hydroxide (KOH) in ethanol, this compound can undergo dehydrohalogenation to form deuterated ethylene (C2D2):
C2HD3Br2+2KOH→C2D2+2KBr+2H2O
-
Reduction Reactions: : It can be reduced to ethane-d3 using reducing agents such as zinc (Zn) and hydrochloric acid (HCl):
C2HD3Br2+Zn+2HCl→C2HD3+ZnBr2+H2
Wissenschaftliche Forschungsanwendungen
1,2-Dibromoethane-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing researchers to study molecular structures and dynamics with high precision.
Tracer Studies: It is used as a tracer in chemical and biological studies to track the movement and transformation of molecules in various systems.
Isotope Labeling: In organic synthesis, it serves as a labeled reagent to investigate reaction mechanisms and pathways.
Environmental Studies: It is employed in environmental research to study the fate and transport of brominated compounds in ecosystems.
Wirkmechanismus
The mechanism of action of 1,2-dibromoethane-d3 involves its interaction with nucleophiles and bases in various chemical reactions. The deuterium atoms do not significantly alter the reactivity of the compound compared to its non-deuterated counterpart, but they provide valuable information in mechanistic studies through isotope effects. The molecular targets and pathways involved in its reactions are similar to those of 1,2-dibromoethane, with the added benefit of deuterium labeling for enhanced analytical capabilities.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane-d3 can be compared with other similar compounds such as:
1,2-Dibromoethane (C2H4Br2): The non-deuterated version, widely used as a fumigant and in organic synthesis.
1,2-Dibromoethane-d2 (C2D2Br2): Another deuterated derivative with two deuterium atoms, used in similar applications as this compound.
Bromoethane-d5 (C2D5Br): A deuterated ethyl bromide used in organic synthesis and NMR studies.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in analytical and mechanistic studies, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
117164-17-7 |
|---|---|
Molekularformel |
C2H4Br2 |
Molekulargewicht |
190.88 g/mol |
IUPAC-Name |
1,2-dibromo-1,1,2-trideuterioethane |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D,2D2 |
InChI-Schlüssel |
PAAZPARNPHGIKF-APAIHEESSA-N |
Isomerische SMILES |
[2H]C(C([2H])([2H])Br)Br |
Kanonische SMILES |
C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




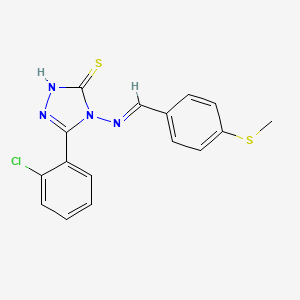
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)

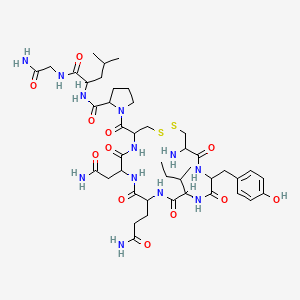

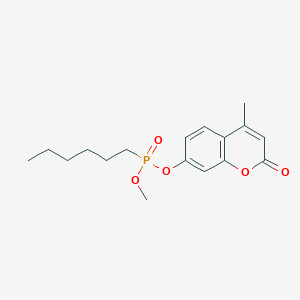



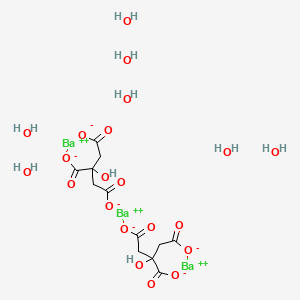
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
